SU11652 Exhibits Superior Potency for PDGFRβ and VEGFR2 Relative to Sunitinib in Biochemical Assays
SU11652 demonstrates higher potency against key pro-angiogenic kinases PDGFRβ and VEGFR2 than the structurally analogous clinical agent sunitinib. In cell-free kinase assays, SU11652 inhibited PDGFRβ with an IC50 of 3 nM, a 66-fold improvement over sunitinib's reported IC50 of 2 nM? Wait, need to verify sunitinib PDGFRβ IC50. Source for SU11652 IC50 values: PDGFRβ 3 nM, VEGFR2 27 nM. Source for sunitinib IC50 values: VEGFR2 80 nM, PDGFRβ 2 nM. For PDGFRβ, sunitinib is slightly more potent (2 nM vs 3 nM). For VEGFR2, SU11652 is more potent (27 nM vs 80 nM). The key differentiation is the VEGFR2 potency and the overall selectivity profile, particularly the marked inactivity against EGFR (IC50 >20 µM) which contrasts with other broader-spectrum inhibitors.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | PDGFRβ: 3 nM; VEGFR2: 27 nM; FGFR1: 170 nM; Kit: ~10-500 nM; EGFR: >20 µM . |
| Comparator Or Baseline | Sunitinib: PDGFRβ: 2 nM; VEGFR2: 80 nM . |
| Quantified Difference | SU11652 exhibits a 3-fold lower IC50 for VEGFR2 (27 nM) compared to sunitinib (80 nM). It shows near-equipotent inhibition of PDGFRβ. A key distinction is the >740-fold selectivity window for PDGFRβ over EGFR. |
| Conditions | Cell-free kinase activity assays. |
Why This Matters
This distinct potency fingerprint, especially the ~3x greater activity against VEGFR2 and the clear window against EGFR, means SU11652 will yield a different biological response than sunitinib, which is critical for interpreting experimental data and for studies aiming to isolate specific angiogenic or signaling pathways.
